molecular formula C24H21ClN6O B2648908 N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide CAS No. 1207049-47-5

N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide

Cat. No. B2648908
M. Wt: 444.92
InChI Key: OTNRNTYLVUOPKF-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is a useful research compound. Its molecular formula is C24H21ClN6O and its molecular weight is 444.92. The purity is usually 95%.
The exact mass of the compound N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Benzoxazepine derivatives have been synthesized and evaluated for their potential in various applications, including as CCR5 antagonists and in the synthesis of complex organic molecules. For example, a practical method for synthesizing an orally active CCR5 antagonist, highlighting the versatility of benzoxazepine compounds in therapeutic agent synthesis, was developed by Ikemoto et al. (2005) Ikemoto et al., 2005. This synthesis pathway involves esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, demonstrating the chemical flexibility of benzoxazepine structures.

Anticancer Activity

Research has explored the synthesis of naphthoquinone derivatives containing phenylaminosulfanyl moieties, which include benzoxazepine structures. These compounds have shown potent cytotoxic activity against various cancer cell lines, indicating the potential of benzoxazepine derivatives in anticancer drug development. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity, highlighting the therapeutic potential of such structures Ravichandiran et al., 2019.

Chemical Synthesis Techniques

Significant research has focused on developing new synthetic methods for benzoxazepines and related compounds. For example, Saitoh et al. (2001) described a synthesis route for tetrahydroisoquinoline and benzazepine via Pummerer-type cyclization, indicating the importance of these structures in complex organic synthesis Saitoh et al., 2001. These methodologies enhance our ability to construct complex molecules for research and therapeutic applications.

Polymer Science

Benzoxazepine derivatives have also been explored in polymer science. Ebara et al. (2003) developed a new synthetic method for photosensitive poly(benzoxazole) precursors from diphenyl isophthalate and bis(o-aminophenol), showcasing the applicability of related structures in materials science Ebara et al., 2003.

properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O/c25-20-10-4-5-11-21(20)31-23(18-7-6-12-26-17-18)22(27-28-31)24(32)30-15-13-29(14-16-30)19-8-2-1-3-9-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNRNTYLVUOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

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